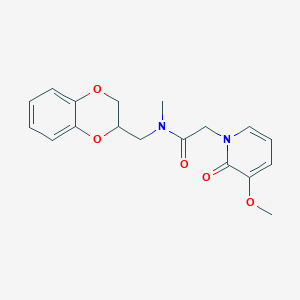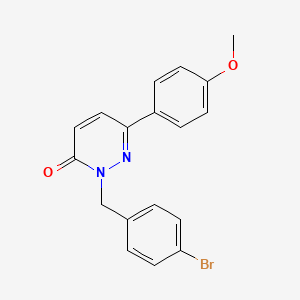
5-(2,6-dimethoxy-4-methylphenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that include derivatives of triazolopyridine, which are known for their diverse chemical and biological properties. These compounds are of interest due to their potential antibacterial and anti-inflammatory activities.
Synthesis Analysis
Synthesis of triazolopyridine derivatives typically involves reactions between different chemical precursors. For example, the synthesis of related compounds often involves reactions of amino-triazolopyridine with substituted benzaldehydes or hetraldehydes in the presence of acetic acid (Visampalli & Vedula, 2023).
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be complex. X-ray diffractometry is commonly used to study these structures. The molecular and supramolecular structures of these compounds often reveal interesting chemical interactions and conformations (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Reactions and Properties
Triazolopyridine derivatives participate in various chemical reactions. For instance, the formation of 1,2,4-triazolo[1,5-a]pyridines can be achieved through metal-free oxidative N-N bond formation. This process features short reaction times and high yields, indicating the efficiency of such chemical transformations (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyridine derivatives, like crystal structure and molecular conformation, can be studied using methods such as X-ray crystallography. This helps in understanding the compound's stability and potential for various applications (Mu et al., 2015).
Chemical Properties Analysis
Triazolopyridine derivatives demonstrate interesting chemical properties, including potential antibacterial and anti-inflammatory activities. These properties are often evaluated using various biological assays to determine their efficacy compared to standard drugs (Visampalli & Vedula, 2023).
Eigenschaften
IUPAC Name |
5-(2,6-dimethoxy-4-methylphenyl)-2-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-13(21-2)16(14(7-11)22-3)12-4-5-15(17-8-12)20-9-18-19-10-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNNJTUHMHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C2=CN=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)


![2-[2-(4-methoxyphenyl)vinyl]-4H-benzo[h]chromen-4-one](/img/structure/B5642733.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dimethoxybenzamide](/img/structure/B5642739.png)
![1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5642741.png)

![3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5642753.png)
![8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642755.png)